N-Acetyl-beta-D-mannosamine
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Overview
Description
N-Acetyl-beta-D-mannosamine is a hexosamine monosaccharide, a naturally occurring compound that plays a crucial role in the biosynthesis of sialic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize N-Acetyl-beta-D-mannosamine:
Aldolase Treatment of Sialic Acid: This method involves the enzymatic treatment of sialic acid to produce this compound and pyruvic acid.
Base Catalyzed Epimerization of N-Acetyl Glucosamine: This method uses a base to catalyze the epimerization of N-acetyl glucosamine to form this compound.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium (II) as a catalyst to oxidatively cyclize glucal 3-carbamates to produce this compound.
Industrial Production Methods
This compound is manufactured in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The industrial process typically involves the conversion of N-acetylglucosamine to this compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-beta-D-mannosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-acetylneuraminic acid and other sialic acids .
Scientific Research Applications
N-Acetyl-beta-D-mannosamine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various sialic acids and their derivatives.
Mechanism of Action
N-Acetyl-beta-D-mannosamine exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The initiation of sialic acid biosynthesis occurs in the cytoplasm, where UDP-GlcNAc is converted into this compound by UDP-GlcNAc 2-epimerase. This compound is then phosphorylated by this compound kinase. The resulting sialic acid is used to sialylate glycans on nascent glycoproteins and glycolipids in the Golgi apparatus .
Comparison with Similar Compounds
N-Acetyl-beta-D-mannosamine is unique in its role as the first committed biological precursor of sialic acids. Similar compounds include:
N-Acetylglucosamine: Another hexosamine that serves as a precursor in the biosynthesis of this compound.
N-Acetylneuraminic Acid: The final product in the biosynthesis pathway that starts with this compound.
N-Acetylgalactosamine: A similar hexosamine that is involved in the biosynthesis of glycoproteins and glycolipids.
This compound stands out due to its specific role in the biosynthesis of sialic acids, which are essential for various biological processes.
Properties
Molecular Formula |
C8H17NO7 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate |
InChI |
InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2 |
InChI Key |
VVQPUTSNIMAJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O.O |
Origin of Product |
United States |
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